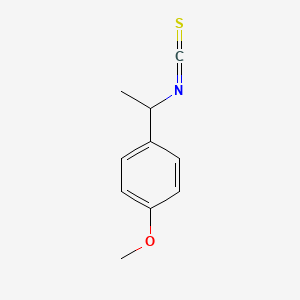
N-Acetylleucylargininal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylleucylargininal is a synthetic peptide aldehyde that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to inhibit proteasome activity, making it a valuable tool in the study of protein degradation and related biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucylargininal typically involves the following steps:
Peptide Coupling: The initial step involves coupling N-acetylleucine with arginine. This is usually achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection and Deprotection: Protecting groups are often used to prevent unwanted side reactions. Common protecting groups for the amino and carboxyl groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, respectively. These groups are later removed under specific conditions to yield the desired product.
Aldehyde Formation: The final step involves the oxidation of the terminal amino group to form the aldehyde. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the coupling process. Large-scale synthesis also requires rigorous purification steps, typically involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-Acetylleucylargininal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The peptide bonds can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Strong nucleophiles like hydroxide ions (OH⁻) or amines
Major Products
Oxidation: N-Acetylleucylargininic acid
Reduction: N-Acetylleucylargininol
Substitution: Various substituted peptide derivatives
科学研究应用
N-Acetylleucylargininal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Acts as a proteasome inhibitor, helping researchers understand protein degradation pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where proteasome activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
N-Acetylleucylargininal exerts its effects primarily by inhibiting the proteasome, a complex responsible for degrading unneeded or damaged proteins. The compound binds to the active site of the proteasome, preventing it from breaking down target proteins. This inhibition can lead to the accumulation of proteins within the cell, which can be useful for studying various cellular processes and disease mechanisms.
相似化合物的比较
Similar Compounds
N-Acetylleucylleucylargininal: Another peptide aldehyde with similar proteasome inhibitory activity.
MG132: A well-known proteasome inhibitor used in various research applications.
Lactacystin: A natural product that inhibits proteasome activity through a different mechanism.
Uniqueness
N-Acetylleucylargininal is unique due to its specific structure, which allows it to selectively inhibit certain proteasome subunits. This selectivity makes it a valuable tool for dissecting the roles of different proteasome components in cellular processes.
属性
分子式 |
C14H27N5O3 |
|---|---|
分子量 |
313.40 g/mol |
IUPAC 名称 |
2-acetamido-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17) |
InChI 键 |
MIUUPVPBBJBRET-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)


![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)

